Calcium Pantothenate, Racemic

概述

描述

泛酸钙,外消旋体是泛酸的右旋和左旋异构体的钙盐混合物外消旋形式同时包含活性右旋异构体和非活性左旋异构体 .

准备方法

合成路线和反应条件: 泛酸钙,外消旋体可以通过化学合成、化学酶促合成和微生物发酵法合成。 化学合成包括泛酸与β-丙氨酸反应,然后加入钙离子形成钙盐 . 化学酶促法使用酶催化反应,而微生物发酵法则采用基因工程改造的微生物生产泛酸,然后将其转化为钙盐 .

工业生产方法: 泛酸钙,外消旋体的工业生产通常采用微生物发酵法,因为它具有成本效益和环境效益。 如巨大芽孢杆菌和谷氨酸棒状杆菌等微生物经过改造,能够过量生产泛酸,然后对其进行纯化并转化为钙盐 .

化学反应分析

Hydrolysis

Racemic calcium pantothenate can undergo hydrolysis under acidic or basic conditions. This reaction yields pantothenic acid and calcium ions.

Role as a Precursor to Coenzyme A (CoA)

Racemic calcium pantothenate functions as a precursor to CoA, a critical coenzyme involved in numerous metabolic pathways . The biosynthesis of CoA from pantothenic acid involves a series of enzymatic steps :

-

Pantothenate kinase phosphorylates pantothenic acid to 4'-phosphopantothenate, requiring ATP .

-

Phosphopantothenoylcysteine synthetase adds cysteine to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC), coupled with ATP hydrolysis .

-

Phosphopantothenoylcysteine decarboxylase decarboxylates PPC to 4'-phosphopantetheine .

-

Phosphopantetheine adenylyl transferase adenylates 4'-phosphopantetheine to form dephospho-CoA .

-

Dephosphocoenzyme A kinase phosphorylates dephospho-CoA to coenzyme A, also requiring ATP .

CoA's role as an acyl carrier is vital for:

-

Fatty acid metabolism

-

Carbohydrate metabolism

-

Amino acid metabolism

Optical Resolution

Racemic calcium pantothenate can be resolved into its D and L isomers through optical resolution methods . This involves crystallizing the isomers from a supersaturated aqueous methanol solution by seeding with crystals of either D- or L-calcium pantothenate .

Complex Formation

Calcium pantothenate can form complexes with other molecules. For example, it can form a trimeric complex with N-Fmoc-L-Pro in solution .

Impact on Metabolic Pathways

Racemic calcium pantothenate influences several metabolic pathways through its role as a CoA precursor. It has been shown to modulate enzyme activities related to CoA synthesis. Studies have also explored its role in inducing pantothenic acid deficiency in animal models, allowing researchers to observe physiological impacts such as fatigue and immune response alterations.

科学研究应用

Biochemical Significance

Calcium Pantothenate is crucial for the synthesis of CoA, which plays a vital role in numerous metabolic pathways, including:

- Fatty Acid Metabolism : CoA is essential for both the synthesis and degradation of fatty acids.

- Carbohydrate Metabolism : It participates in the tricarboxylic acid cycle (TCA cycle), facilitating energy production from carbohydrates.

- Amino Acid Metabolism : CoA is involved in the metabolism of amino acids, impacting protein synthesis and degradation.

The compound exists as a racemic mixture of D- and L-pantothenic acid isomers. While it exhibits approximately half the physiological activity compared to its dextrorotatory counterpart (D-Pantothenic Acid), its stability in formulations makes it valuable for research and therapeutic applications .

Nutritional Supplementation

Calcium Pantothenate is widely used as a dietary supplement to prevent or treat pantothenic acid deficiency. It supports various physiological functions, including energy metabolism and synthesis of hormones and neurotransmitters. Research indicates that supplementation can enhance metabolic efficiency and improve overall health outcomes .

Therapeutic Uses

Recent studies have explored the therapeutic potential of Calcium Pantothenate in treating conditions such as lupus erythematosus. Clinical trials have demonstrated that high doses can alleviate symptoms associated with this autoimmune disease when combined with other vitamins .

Metabolic Pathway Studies

Research has utilized Calcium Pantothenate to investigate CoA-dependent pathways. By manipulating pantothenic acid levels in cellular models, scientists can assess the compound's impact on metabolic fluxes and enzyme activities related to CoA synthesis .

Toxicological Studies

Toxicity assessments have revealed that excessive intake can lead to adverse effects such as gastrointestinal disturbances. For instance, studies involving animal models indicated that high doses resulted in significant physiological changes, including alterations in liver metabolite levels and immune responses .

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Pantothenic Acid | Active form of Vitamin B5 essential for CoA synthesis | Directly involved in metabolic processes |

| Sodium Pantothenate | Sodium salt form of pantothenic acid | More soluble than calcium salt but similar activity |

| D-Pantothenic Acid | Biologically active stereoisomer | Higher physiological activity compared to racemic form |

| L-Pantothenic Acid | Levorotatory form | Lacks metabolic activity compared to D-Pantothenic Acid |

作用机制

泛酸钙,外消旋体通过整合到辅酶A中发挥作用,辅酶A是许多酶促反应中必不可少的辅因子。辅酶A参与蛋白质、碳水化合物和脂肪的合成和代谢。 泛酸的右旋异构体具有生物活性,是该化合物发挥作用的原因 . 它还通过提高谷胱甘肽水平来保护细胞免受氧化损伤 .

类似化合物:

泛酸: 游离酸形式,比其钙盐稳定性差。

泛醇: 醇类似物,在化妆品中用作保湿剂。

泛酰巯基乙胺: 二聚体形式,用作膳食补充剂,具有降脂作用.

独特性: 泛酸钙,外消旋体因其稳定性和两种异构体的存在而独一无二,这使得它具有更广泛的应用范围。 其钙盐形式比游离酸更稳定,使其适用于各种工业和医药应用 .

相似化合物的比较

Pantothenic Acid: The free acid form, less stable than its calcium salt.

Pantothenol: An alcohol analog, used in cosmetics for its moisturizing properties.

Pantethine: A dimeric form, used as a dietary supplement for its lipid-lowering effects.

Uniqueness: Calcium Pantothenate, Racemic is unique due to its stability and the presence of both isomers, which allows for a broader range of applications. Its calcium salt form is more stable than the free acid, making it suitable for various industrial and pharmaceutical applications .

生物活性

Calcium Pantothenate, Racemic, also known as Vitamin B5, is a vital compound in various biological processes. It is the calcium salt of pantothenic acid and plays a crucial role in cellular metabolism, serving as a precursor for the synthesis of coenzyme A (CoA). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

Calcium Pantothenate primarily targets the enzyme pantoate-β-alanine ligase (PBL) , which is essential for the synthesis of CoA. This interaction facilitates the conversion of pantothenic acid into active forms that are crucial for metabolic pathways.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Fatty Acid Metabolism : CoA is integral to both the synthesis and degradation of fatty acids.

- Tricarboxylic Acid Cycle (TCA) : CoA plays a critical role in energy production through the TCA cycle.

- Synthesis of Phospholipids : It aids in the formation of phospholipids necessary for cell membrane integrity.

Pharmacokinetics

The pharmacokinetics of Calcium Pantothenate have been studied extensively. Upon oral administration, it is rapidly absorbed, reaching peak plasma concentrations approximately one hour post-dose under fasting conditions. Its bioavailability and distribution are influenced by dietary factors and individual metabolic rates.

Cellular Effects

Calcium Pantothenate exerts significant effects on cellular processes:

- Gene Expression : It influences gene expression related to metabolic functions.

- Cell Signaling : The compound modulates various signaling pathways that affect cellular responses to environmental stimuli.

- Cellular Metabolism : By enhancing CoA levels, it supports metabolic fluxes in carbohydrate and lipid metabolism.

Case Studies

- Animal Models : Studies have shown that varying dosages of Calcium Pantothenate can lead to different physiological responses in animal models. For instance, higher doses have been associated with improved wound healing and enhanced cell proliferation due to its role in protein synthesis.

- Human Trials : Clinical trials indicate that supplementation with Calcium Pantothenate can alleviate symptoms related to pantothenic acid deficiency, such as fatigue and irritability. Additionally, it has been evaluated for its potential benefits in managing stress-related conditions due to its involvement in adrenal hormone synthesis .

Comparative Analysis

| Feature | Calcium Pantothenate | Pantothenic Acid (Free Form) |

|---|---|---|

| Chemical Stability | More stable | Less stable |

| Absorption Rate | Rapid | Variable |

| Role in CoA Synthesis | Direct precursor | Indirect |

| Cellular Impact | Significant | Moderate |

属性

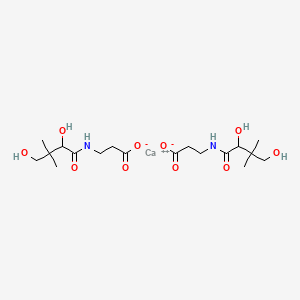

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890624 | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-63-1, 63409-48-3 | |

| Record name | Calcium pantothenate, racemic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。